molecular formula C16H16N2O6 B8497467 (1R,4R)-1,4-bis(4-nitrophenyl)butane-1,4-diol

(1R,4R)-1,4-bis(4-nitrophenyl)butane-1,4-diol

Cat. No.: B8497467
M. Wt: 332.31 g/mol
InChI Key: UWHDPSHAHWBHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4R)-1,4-bis(4-nitrophenyl)butane-1,4-diol is an organic compound with the molecular formula C16H16N2O6 It is characterized by the presence of two nitrophenyl groups attached to a butane-1,4-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,4R)-1,4-bis(4-nitrophenyl)butane-1,4-diol typically involves the reaction of 4-nitrobenzaldehyde with a suitable diol precursor under controlled conditions. One common method involves the use of a catalytic amount of a base, such as sodium hydroxide, to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality product.

Types of Reactions:

    Oxidation: The nitro groups in this compound can undergo oxidation reactions to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of (1R,4R)-1,4-bis(4-aminophenyl)butane-1,4-diol.

    Substitution: Various substituted nitrophenyl derivatives depending on the substituent introduced.

Scientific Research Applications

(1R,4R)-1,4-bis(4-nitrophenyl)butane-1,4-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1R,4R)-1,4-bis(4-nitrophenyl)butane-1,4-diol is largely dependent on its chemical structure. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

    1,4-Cyclohexanedimethanol: A similar diol compound with different substituents, used in polymer production.

    1,4-Butanediol: Another diol with a simpler structure, widely used as an industrial solvent and in the production of plastics.

Uniqueness: (1R,4R)-1,4-bis(4-nitrophenyl)butane-1,4-diol is unique due to the presence of nitrophenyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for functionalization, making it a valuable intermediate in organic synthesis and materials science.

Properties

Molecular Formula

C16H16N2O6

Molecular Weight

332.31 g/mol

IUPAC Name

1,4-bis(4-nitrophenyl)butane-1,4-diol

InChI

InChI=1S/C16H16N2O6/c19-15(11-1-5-13(6-2-11)17(21)22)9-10-16(20)12-3-7-14(8-4-12)18(23)24/h1-8,15-16,19-20H,9-10H2

InChI Key

UWHDPSHAHWBHHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCC(C2=CC=C(C=C2)[N+](=O)[O-])O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the product from Example 1A (1.0 g, 3.05 mmol) in anhydrous THF (30 ml) at 0° C. was added sodium borohydride (0.357 g, 9.44 mmol). The resulting mixture was stirred at 50° C. overnight. The cooled mixture was poured into water, extracted with ethyl acetate, dried over Na2SO4, filtered and concentrated in vacuo. The resulting solid was triturated with dichloromethane to give a tan solid that was collected by filtration and dried to give the title compound (0.82 gm, 81% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.357 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
81%

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